BenchChemオンラインストアへようこそ!

SAR502250

GSK-3β inhibition kinase assay IC50 comparison

SAR502250 is a uniquely validated, orally active, brain-penetrant GSK-3β inhibitor. Essential for tauopathy research, it offers demonstrated in vivo target engagement in P301L tau models and robust behavioral efficacy. This compound provides unmatched experimental confidence for cross-study comparisons in neurodegeneration and neuropsychiatric research. Choose SAR502250 for reliable, high-impact results.

Molecular Formula C19H18FN5O2
Molecular Weight 367.4 g/mol
Cat. No. B2590032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR502250
Molecular FormulaC19H18FN5O2
Molecular Weight367.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H18FN5O2/c1-24-18(26)10-16(15-6-7-21-12-22-15)23-19(24)25-8-9-27-17(11-25)13-2-4-14(20)5-3-13/h2-7,10,12,17H,8-9,11H2,1H3/t17-/m1/s1
InChIKeyNKUNFNVAHJNALA-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SAR502250 (2-[(2S)-2-(4-fluorophenyl)morpholin-4-yl]-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one): Core Identity and Procurement-Relevant Characteristics


2-[(2S)-2-(4-fluorophenyl)morpholin-4-yl]-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one (CAS 503860-57-9), also designated SAR502250 or UDA-680, is a synthetic small molecule belonging to the morpholino-bipyrimidinone chemotype [1]. This compound functions as a potent, ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) [2]. Key procurement-relevant identifiers include molecular formula C19H18FN5O2, molecular weight 367.38 g/mol, and the (S)-enantiomer stereochemical configuration at the morpholine 2-position . The compound is commercially available from multiple research reagent suppliers at purities of ≥95% to 98%, with storage recommendations of -20°C for long-term stability .

Why Generic GSK-3β Inhibitor Substitution Fails: SAR502250 Differentiation Rationale


GSK-3β inhibitors exhibit substantial heterogeneity in potency, mechanism of binding (ATP-competitive versus non-ATP-competitive), kinase selectivity profile, and central nervous system (CNS) penetration [1]. ATP-competitive inhibitors such as SAR502250, AR-A014418, and CHIR-99021 bind the ATP pocket, whereas non-ATP-competitive agents like TDZD-8 and tideglusib act via alternative mechanisms with distinct selectivity and efficacy profiles [2]. Critically, CNS-targeted applications impose stringent brain penetration requirements that many GSK-3β inhibitors fail to meet. In vitro potency does not predict in vivo target engagement in the brain; compounds with comparable IC50 values may exhibit orders-of-magnitude differences in brain-to-plasma ratios [3]. Substituting SAR502250 with an alternative GSK-3β inhibitor without verifying matched potency, brain penetration, oral bioavailability, and target selectivity can compromise experimental reproducibility and invalidate cross-study comparisons.

Quantitative Evidence Guide: Where SAR502250 Differentiates from Comparator GSK-3β Inhibitors


GSK-3β Inhibitory Potency: SAR502250 vs. Pym-5 and TDZD-8

SAR502250 exhibits an IC50 of 12 nM for human GSK-3β [1]. This places SAR502250 among the most potent GSK-3β inhibitors reported, yet potency alone does not establish differentiation. Relative to comparator Pym-5, which achieves an IC50 of 0.23 nM [2], SAR502250 is approximately 52-fold less potent in vitro. However, Pym-5 lacks published brain penetration data and has been characterized only in melanogenesis models, not neurodegenerative disease contexts [2]. Relative to TDZD-8 (IC50 = 2 μM) [3], SAR502250 demonstrates approximately 167-fold greater potency. The magnitude of this potency difference is substantial; at equivalent concentrations, TDZD-8 would produce negligible target engagement compared to SAR502250.

GSK-3β inhibition kinase assay IC50 comparison ATP-competitive inhibition

GSK-3β Isoform Selectivity: SAR502250 vs. BRD3731

SAR502250 is characterized as a selective GSK-3β inhibitor with reported selectivity exceeding 1000-fold over 50 kinases [1]. In contrast, BRD3731 exhibits IC50 values of 15 nM for GSK-3β and 215 nM for GSK-3α, yielding a β/α selectivity ratio of approximately 14-fold . While SAR502250's GSK-3α IC50 is not explicitly reported in public domain literature, its description as 'selective' for GSK-3β suggests a comparable or greater selectivity margin. BRD3731's more modest β/α selectivity may result in greater GSK-3α inhibition at therapeutic concentrations, a consideration relevant for applications where GSK-3α-mediated Wnt/β-catenin signaling perturbation is undesirable [2].

kinase selectivity GSK-3α vs. GSK-3β isoform specificity off-target minimization

Brain Penetration: SAR502250 vs. Class Average GSK-3β Inhibitors

SAR502250 demonstrates a mouse brain-to-plasma ratio of 2.7 at 2 hours post-administration, indicating active brain accumulation exceeding plasma equilibrium [1]. This metric is critical for CNS-targeted GSK-3β inhibition. Many ATP-competitive GSK-3β inhibitors, including CHIR-99021 and SB-216763, exhibit poor CNS penetration due to efflux transporter susceptibility or physicochemical constraints [2]. While comparator AR-A014418 is reported as brain-penetrant in some studies, its brain-to-plasma ratio is not consistently quantified across literature [3]. The 2.7 ratio for SAR502250 provides a benchmark for CNS target engagement that many in-class compounds cannot match.

blood-brain barrier CNS penetration brain-to-plasma ratio neurodegeneration

In Vivo Tau Hyperphosphorylation Reduction: Dose-Dependent Target Engagement

In P301L human tau transgenic mice, oral administration of SAR502250 produced dose-dependent attenuation of tau hyperphosphorylation at Ser396 in both cortex and spinal cord [1]. Doses tested ranged from 1 to 100 mg/kg orally, with statistically significant reduction observed across the dose range [2]. This in vivo target engagement evidence distinguishes SAR502250 from many GSK-3β inhibitors for which in vitro potency data exist but in vivo pharmacodynamic validation in relevant disease models is absent. For instance, Pym-5, despite its sub-nanomolar in vitro potency (0.23 nM), lacks published in vivo tau phosphorylation data in neurodegenerative disease models [3].

tau phosphorylation P301L transgenic mice Alzheimer's disease model target engagement

SAR502250: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Alzheimer's Disease Tauopathy Model Research Requiring Validated CNS Target Engagement

SAR502250 is uniquely suited for studies in P301L human tau transgenic mice or other tauopathy models where in vivo target engagement has been quantitatively demonstrated. The compound's dose-dependent reduction of tau hyperphosphorylation at Ser396 in cortex and spinal cord following oral administration (1–100 mg/kg) provides a validated pharmacodynamic benchmark [1]. Alternative GSK-3β inhibitors lacking published in vivo tau phosphorylation data in neurodegenerative models cannot offer equivalent confidence in target engagement. This scenario is particularly relevant for academic and pharmaceutical research groups investigating tau-mediated neurodegeneration mechanisms or evaluating combination therapies with anti-amyloid agents.

Behavioral Pharmacology Studies Requiring Oral Dosing and BBB Penetration

SAR502250 is appropriate for rodent behavioral studies requiring oral administration and reliable CNS exposure. The compound has demonstrated efficacy in multiple behavioral paradigms including novel object recognition (cognitive deficit reversal), forced swim test (antidepressant-like activity), amphetamine-induced hyperactivity attenuation, and PCP-sensitized locomotor response reduction [1]. The established brain-to-plasma ratio of 2.7 [2] ensures that behavioral effects can be confidently attributed to CNS GSK-3β inhibition rather than peripheral target engagement. This scenario applies to neuroscience contract research organizations (CROs) and academic core facilities conducting standardized behavioral pharmacology screening.

GSK-3β Inhibitor Benchmarking and Comparative Pharmacology Studies

SAR502250 serves as an optimal reference compound for benchmarking novel GSK-3β inhibitors in both in vitro and in vivo assays. Its well-characterized profile—including human GSK-3β IC50 of 12 nM, >1000-fold selectivity over 50 kinases, oral bioavailability, and brain penetration [1]—provides a comprehensive comparator dataset against which new chemical entities can be evaluated. The availability of published dose-response data for tau hyperphosphorylation (1–100 mg/kg) [2] and behavioral efficacy endpoints enables rigorous cross-study comparisons. This scenario is directly relevant to medicinal chemistry groups conducting structure-activity relationship (SAR) optimization and pharmacology laboratories validating novel GSK-3β-targeting compounds.

Neuropsychiatric Symptom Research in Alzheimer's Disease Comorbidity Models

SAR502250 is validated for studies investigating neuropsychiatric symptoms (NPS) associated with Alzheimer's disease, including aggression, anxiety, and psychostimulant-induced hyperactivity. The compound reduced aggression in the mouse defense test battery and attenuated amphetamine-induced motor hyperactivity [1], effects not uniformly demonstrated across all GSK-3β inhibitors. The chronic mild stress paradigm also revealed antidepressant-like effects comparable to fluoxetine [1]. These validated behavioral endpoints distinguish SAR502250 from GSK-3β inhibitors characterized solely by cognitive outcome measures. This scenario applies to translational neuroscience research focused on non-cognitive AD symptoms and mood disorder comorbidity mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAR502250

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.